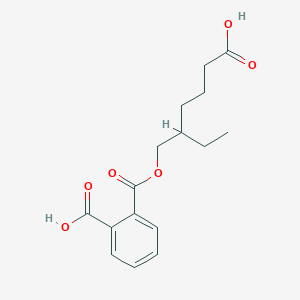
2-Ethyl-5-carboxypentyl phthalate
描述
2-Ethyl-5-carboxypentyl phthalate: is a phthalate ester, which is a type of chemical compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is a metabolite of di(2-ethylhexyl) phthalate, which is widely used in the production of flexible polyvinyl chloride (PVC) products .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-carboxypentyl phthalate typically involves the esterification of phthalic acid with 2-ethyl-5-carboxypentanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phthalic acid and 2-ethyl-5-carboxypentanol, are mixed in large reactors with an acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
化学反应分析
Types of Reactions: 2-Ethyl-5-carboxypentyl phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
科学研究应用
2-Ethyl-5-carboxypentyl phthalate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its role as a metabolite of di(2-ethylhexyl) phthalate.
Medicine: Investigated for its potential endocrine-disrupting effects and its impact on human health.
Industry: Utilized in the production of flexible PVC products and as a plasticizer in various polymer applications
作用机制
The mechanism of action of 2-Ethyl-5-carboxypentyl phthalate involves its interaction with various molecular targets and pathways. As a metabolite of di(2-ethylhexyl) phthalate, it can disrupt endocrine functions by mimicking or interfering with the action of natural hormones. This disruption can lead to adverse effects on reproductive health, development, and metabolic processes .
相似化合物的比较
Di(2-ethylhexyl) phthalate: The parent compound from which 2-Ethyl-5-carboxypentyl phthalate is derived.
Mono(2-ethylhexyl) phthalate: Another metabolite of di(2-ethylhexyl) phthalate.
Diisononyl phthalate: A similar phthalate ester used as a plasticizer.
Uniqueness: this compound is unique due to its specific structure and its role as a metabolite of di(2-ethylhexyl) phthalate. Its distinct chemical properties and biological effects make it a compound of interest in various fields of research .
属性
IUPAC Name |
2-(5-carboxy-2-ethylpentoxy)carbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-2-11(6-5-9-14(17)18)10-22-16(21)13-8-4-3-7-12(13)15(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGRNAPKLGXDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873152 | |
| Record name | Mono(2-ethyl-5-carboxypentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40809-41-4 | |
| Record name | Mono(2-ethyl-5-carboxypentyl) phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40809-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-5-carboxypentyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040809414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mono(2-ethyl-5-carboxypentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the primary sources of human exposure to MECPP?
A1: Humans are primarily exposed to MECPP through the metabolism of DEHP, which is found in various products such as food packaging, medical devices, and building materials [, , , ].
Q2: How is MECPP metabolized in the human body?
A2: DEHP is first metabolized to MEHP, which is further oxidized to form MECPP alongside other metabolites like MEHHP and MEOHP [, ]. Beta-oxidation in the liver plays a significant role in the metabolism of MECPP [].
Q3: What is the significance of measuring MECPP levels in urine?
A3: MECPP is considered a reliable biomarker of DEHP exposure as it is the major metabolite excreted in urine and is less susceptible to external contamination [, ].
Q4: What is the relationship between MECPP levels and obesity?
A4: Studies suggest a complex relationship between MECPP and obesity. While some studies found a positive association between MECPP levels and obesity in children [, ], others showed a negative association in adults [].
Q5: How does MECPP exposure potentially impact lipid profiles?
A5: Some studies observed an association between higher urinary MECPP concentrations and increased total cholesterol, non-HDL cholesterol, and LDL cholesterol levels in pregnant women [].
Q6: Is there a connection between MECPP exposure and diabetes mellitus?
A6: Research indicates a potential link between MECPP and an elevated risk of diabetes mellitus in adults [], particularly among individuals already diagnosed with the condition [].
Q7: Can MECPP exposure influence thyroid hormone levels during pregnancy?
A7: Studies suggest that exposure to phthalates, including MECPP, during early pregnancy might be associated with alterations in thyroid hormone levels, which are crucial for fetal development [, ].
Q8: Does prenatal exposure to MECPP affect fetal growth?
A8: Some studies suggest an association between prenatal MECPP exposure and reduced birth weight, particularly in the presence of co-exposure to other environmental pollutants []. Other studies found associations with increased head circumference during the first year of life [, ].
Q9: Could MECPP exposure be linked to an increased risk of uterine leiomyoma?
A9: Preliminary research indicates a possible association between higher urinary levels of DEHP metabolites, including MECPP, and an increased risk of uterine leiomyoma [].
Q10: Is there a relationship between MECPP and male reproductive health?
A10: Studies have reported an inverse association between MECPP and indicators of male reproductive health, including testosterone levels, sperm quality, and an increased risk of adult-onset hypogonadism [, , ].
Q11: What potential effects might MECPP have on female reproductive outcomes?
A11: Research suggests that exposure to DEHP metabolites, including MECPP, may be associated with adverse female reproductive outcomes, such as reduced oocyte yield, lower clinical pregnancy rates, and a higher risk of endometrial polyp [, ].
Q12: Are there any observed differences in MECPP levels between children and adults?
A12: Studies have shown that children tend to have higher urinary concentrations of DEHP metabolites, including MECPP, compared to adults, potentially due to differences in exposure pathways and metabolic rates [, , ].
Q13: Is there evidence of occupational exposure to MECPP in certain professions?
A13: Firefighters have been found to have elevated levels of urinary phthalate metabolites, including MECPP, following fire suppression activities, highlighting the potential for occupational exposure in this profession [, ].
Q14: How is MECPP measured in biological and environmental samples?
A14: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed technique for the accurate quantification of MECPP in urine, serum, and other biological samples [, , , ].
Q15: Have any temporal trends been observed in MECPP levels?
A15: Studies indicate a decline in DEHP metabolite concentrations, including MECPP, in certain populations following regulatory actions and public awareness campaigns aimed at reducing DEHP exposure [, ].
Q16: What are the implications of detecting MECPP in environmental matrices?
A16: The presence of MECPP in environmental samples, such as water and soil, raises concerns about the potential for ecosystem contamination and the need for effective waste management strategies to mitigate environmental risks [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


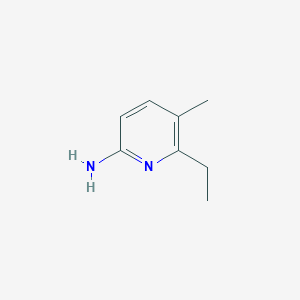

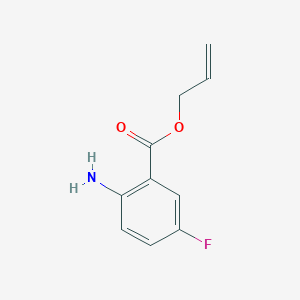




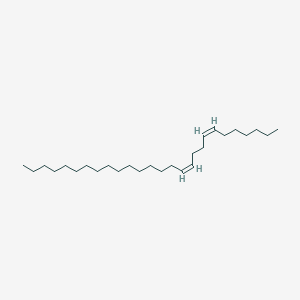

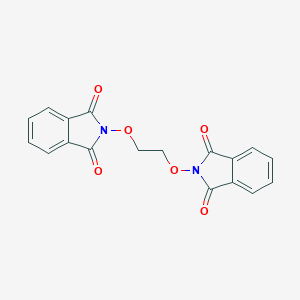



![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)
